molecular formula C6H7N3O4 B12816837 3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12816837
M. Wt: 185.14 g/mol
InChI Key: TWTDBGBBAHKLBT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of two methyl groups at positions 3 and 6, a nitro group at position 5, and two keto groups at positions 2 and 4. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to 0-5°C and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Amines or thiols in the presence of a base (e.g., sodium hydroxide)

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄)

Major Products Formed

    Reduction: 3,6-Dimethyl-5-aminopyrimidine-2,4(1H,3H)-dione

    Substitution: 3,6-Dimethyl-5-substituted-pyrimidine-2,4(1H,3H)-dione derivatives

    Oxidation: Higher oxidation state derivatives of the original compound

Scientific Research Applications

3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    3,5-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitro-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups, leading to variations in physical and chemical properties.

    3,6-Dimethyl-2,4(1H,3H)-pyrimidinedione:

The presence of both methyl and nitro groups in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

3,6-dimethyl-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(10)8(2)6(11)7-3/h1-2H3,(H,7,11)

InChI Key

TWTDBGBBAHKLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)[N+](=O)[O-]

Origin of Product

United States

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